molecular formula C11H10N2O3S B2383633 4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid CAS No. 929973-36-4

4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid

Cat. No.: B2383633
CAS No.: 929973-36-4
M. Wt: 250.27
InChI Key: SSBNRJMZYYGHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid is a heterocyclic compound that features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring through a sulfanyl (thioether) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitrobenzoic acids, halobenzoic acids

Properties

IUPAC Name

4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-7-12-10(16-13-7)6-17-9-4-2-8(3-5-9)11(14)15/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBNRJMZYYGHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CSC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.